molecular formula C19H20BrNO B286562 4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide

4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide

Numéro de catalogue B286562
Poids moléculaire: 358.3 g/mol
Clé InChI: LGRVTQRSFAJKGX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide, also known as BTEB, is a chemical compound that has been extensively studied for its potential use in scientific research. BTEB is a member of the benzamide family of compounds and is known for its ability to modulate specific receptors in the brain. In

Mécanisme D'action

4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide acts as a selective antagonist of the dopamine D3 receptor and a selective agonist of the sigma-1 receptor. This dual action makes 4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide a unique compound that has the potential to modulate multiple pathways in the brain. The dopamine D3 receptor is involved in the regulation of reward, motivation, and addiction, while the sigma-1 receptor is involved in the regulation of calcium signaling, oxidative stress, and apoptosis.
Biochemical and Physiological Effects
Studies have shown that 4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide has various biochemical and physiological effects. It has been shown to reduce cocaine-seeking behavior in rats, suggesting its potential use in the treatment of addiction. 4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Additionally, 4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using 4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide in lab experiments is its specificity for the dopamine D3 receptor and the sigma-1 receptor. This specificity allows researchers to selectively modulate these pathways without affecting other pathways in the brain. However, one of the limitations of using 4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide is its low solubility in water, which can make it challenging to administer in certain experiments.

Orientations Futures

There are several future directions for the study of 4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide. One potential direction is the development of 4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide derivatives that have improved solubility and pharmacokinetic properties. Another potential direction is the study of 4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide in other neurological disorders, such as schizophrenia and bipolar disorder. Additionally, the use of 4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide in combination with other drugs may have synergistic effects that could be explored in future studies.
Conclusion
In conclusion, 4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide is a unique compound that has the potential to modulate multiple pathways in the brain. Its specificity for the dopamine D3 receptor and the sigma-1 receptor makes it a promising candidate for the treatment of addiction, depression, and neurodegenerative diseases. While there are limitations to its use in lab experiments, future directions for the study of 4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide include the development of derivatives with improved solubility and the exploration of its use in other neurological disorders.

Méthodes De Synthèse

The synthesis of 4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide involves the reaction of 4-bromoaniline with 5,6,7,8-tetrahydro-2-naphthalenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified through column chromatography to obtain the final product.

Applications De Recherche Scientifique

4-bromo-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide has been extensively studied for its potential use in scientific research. It is known to modulate specific receptors in the brain, including the dopamine D3 receptor and the sigma-1 receptor. These receptors play a crucial role in various physiological and pathological processes, including addiction, depression, and neurodegenerative diseases.

Propriétés

Formule moléculaire

C19H20BrNO

Poids moléculaire

358.3 g/mol

Nom IUPAC

4-bromo-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]benzamide

InChI

InChI=1S/C19H20BrNO/c1-13(21-19(22)15-8-10-18(20)11-9-15)16-7-6-14-4-2-3-5-17(14)12-16/h6-13H,2-5H2,1H3,(H,21,22)

Clé InChI

LGRVTQRSFAJKGX-UHFFFAOYSA-N

SMILES

CC(C1=CC2=C(CCCC2)C=C1)NC(=O)C3=CC=C(C=C3)Br

SMILES canonique

CC(C1=CC2=C(CCCC2)C=C1)NC(=O)C3=CC=C(C=C3)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.